molecular formula C16H11F4N3O B4387655 4-(4-fluorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine

4-(4-fluorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine

Cat. No. B4387655
M. Wt: 337.27 g/mol
InChI Key: QQYYVOLCOCEIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine, also known as FLU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine involves the inhibition of specific enzymes and proteins that are involved in the progression of diseases. It has been found to inhibit the activity of kinases, which are responsible for the phosphorylation of proteins. This leads to the inhibition of various cellular processes that are essential for the progression of diseases.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to have antiviral properties and can inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-fluorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine in lab experiments include its high potency and specificity towards certain enzymes and proteins. It also has a relatively low toxicity profile, making it a safe compound to use in experiments. However, one limitation of using 4-(4-fluorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 4-(4-fluorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more potent and specific derivatives of 4-(4-fluorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine could lead to the development of new drugs with improved therapeutic properties.
Conclusion:
In conclusion, 4-(4-fluorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine is a promising compound with potential applications in the field of medicinal chemistry. Its mechanism of action involves the inhibition of specific enzymes and proteins that are involved in the progression of diseases. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and viral infections. Further research on this compound could lead to the development of new drugs with improved therapeutic properties.

Scientific Research Applications

4-(4-fluorophenyl)-N-(2-furylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and viral infections. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.

properties

IUPAC Name

4-(4-fluorophenyl)-N-(furan-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3O/c17-11-5-3-10(4-6-11)13-8-14(16(18,19)20)23-15(22-13)21-9-12-2-1-7-24-12/h1-8H,9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYYVOLCOCEIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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